molecular formula C14H16F3NO2 B8199780 N,N-Diethyl-2-(trifluoromethoxy)-4-vinylbenzamide

N,N-Diethyl-2-(trifluoromethoxy)-4-vinylbenzamide

Cat. No.: B8199780
M. Wt: 287.28 g/mol
InChI Key: KVLABYOQZPRYJF-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(trifluoromethoxy)-4-vinylbenzamide is an organic compound characterized by the presence of a trifluoromethoxy group and a vinyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(trifluoromethoxy)-4-vinylbenzamide typically involves the reaction of 2-(trifluoromethoxy)-4-vinylbenzoic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-(trifluoromethoxy)-4-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) for substitution reactions.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N,N-Diethyl-2-(trifluoromethoxy)-4-vinylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(trifluoromethoxy)-4-vinylbenzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The vinyl group may participate in covalent bonding with target molecules, leading to biological effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

  • N,N-Diethyl-2-(trifluoromethoxy)benzamide
  • N,N-Diethyl-4-vinylbenzamide
  • N,N-Diethyl-2-(trifluoromethyl)benzamide

Comparison: N,N-Diethyl-2-(trifluoromethoxy)-4-vinylbenzamide is unique due to the presence of both the trifluoromethoxy and vinyl groups. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds that lack one of these functional groups.

Properties

IUPAC Name

4-ethenyl-N,N-diethyl-2-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c1-4-10-7-8-11(13(19)18(5-2)6-3)12(9-10)20-14(15,16)17/h4,7-9H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLABYOQZPRYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)C=C)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring degassed solution of N,N-diethyl-4-bromo-2-(trifluoromethoxy)benzamide (2373 mg, 7 mmol) in THF (40 mL) was added tetrakis(triphenylphosphine)palladium(0) (97 mg, 0.08 mmol). After 15 min., potassium carbonate (2898 mg, 21 mmol), 2,4,6-trivinylcyclotriboroxane pyridine complex (2663 mg, 7 mmol), and water (8 mL). The reaction was heated to reflux for 3 h and then cooled to room temperature. The reaction was diluted with brine and extracted with EtOAc (3×25 mL). The organic layers were combined, dried over Na2SO4, and conc. in vacuo to a pale yellow oil. The oil was purified by flash chromatography (SiO2, 0-50% EtOAc in hexanes) to give 1783 mg of the desired product as a colorless oil. MS (ESI) 288 (M+H).
Quantity
2373 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2898 mg
Type
reactant
Reaction Step Two
Quantity
2663 mg
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
97 mg
Type
catalyst
Reaction Step Six

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